

# Physicochemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2,3-Dehydro-3,4-dihydro  
ivermectin

Cat. No.: B11938905

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**2,3-Dehydro-3,4-dihydro ivermectin** is a derivative of the potent macrocyclic lactone anthelmintic agent, ivermectin. As an analog, it shares structural similarities with the parent compound and is of significant interest for its potential biological activities, including its action against *Leishmania amazonensis*.<sup>[1][2][3][4][5]</sup> A thorough understanding of its physicochemical properties is fundamental for the development of novel therapeutic applications, formulation design, and analytical method development. This technical guide provides a comprehensive overview of the known physicochemical characteristics of **2,3-Dehydro-3,4-dihydro ivermectin**, alongside adaptable experimental protocols for their determination.

## Core Physicochemical Properties

Quantitative data for **2,3-Dehydro-3,4-dihydro ivermectin** is limited in publicly available literature. Therefore, where specific data for the derivative is unavailable, properties of the parent compound, ivermectin, are provided as a close approximation due to their structural similarity.

## Table 1: General and Physicochemical Properties

| Property             | Value (2,3-Dehydro-3,4-dihydro ivermectin)                                                                                                          | Value (Ivermectin - for comparison)                                                                                                                 |
|----------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Structure   | (Structure not available for direct display)                                                                                                        | A mixture of ≥80% 22,23-dihydroavermectin B1a and ≤20% 22,23-dihydroavermectin B1b                                                                  |
| CAS Number           | 1135339-49-9 <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a>                                    | 70288-86-7                                                                                                                                          |
| Molecular Formula    | C <sub>48</sub> H <sub>74</sub> O <sub>14</sub> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> | C <sub>48</sub> H <sub>74</sub> O <sub>14</sub> (B1a) / C <sub>47</sub> H <sub>72</sub> O <sub>14</sub> (B1b)                                       |
| Molecular Weight     | 875.09 g/mol <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a>                                                        | 875.10 g/mol (B1a) / 861.07 g/mol (B1b)                                                                                                             |
| Appearance           | -                                                                                                                                                   | White to yellowish-white, crystalline powder                                                                                                        |
| Melting Point        | Not explicitly reported                                                                                                                             | >155 °C (decomposes) <a href="#">[8]</a> <a href="#">[9]</a>                                                                                        |
| Boiling Point        | Not reported                                                                                                                                        | Not reported                                                                                                                                        |
| pKa                  | Not reported                                                                                                                                        | Not reported                                                                                                                                        |
| LogP (Octanol/Water) | Not explicitly reported                                                                                                                             | ~4.1 (Calculated for Ivermectin B1a) <a href="#">[7]</a>                                                                                            |
| Solubility           | Slightly soluble in Chloroform and Methanol <a href="#">[2]</a>                                                                                     | Practically insoluble in water. Soluble in methanol, ethanol, methyl ethyl ketone, acetone, acetonitrile, and ethyl acetate.<br><a href="#">[6]</a> |
| Storage Conditions   | Powder: -20°C for up to 3 years; In solvent (-80°C): 6 months <a href="#">[10]</a>                                                                  | -20°C for long-term storage <a href="#">[8]</a>                                                                                                     |

## Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of **2,3-Dehydro-3,4-dihydro ivermectin** are not readily available. However, standard methodologies

used for ivermectin and other macrocyclic lactones can be adapted.

## Melting Point Determination

The melting point of a solid compound can be determined using the capillary melting point method.

Apparatus:

- Digital melting point apparatus
- Capillary tubes (sealed at one end)
- Mortar and pestle (if sample needs to be pulverized)

Procedure:

- Ensure the sample is completely dry.
- If necessary, finely grind the crystalline sample using a mortar and pestle.
- Pack the dry sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
- Place the capillary tube into the heating block of the melting point apparatus.
- Heat the block at a steady rate (e.g., 10-20°C per minute) for a preliminary determination of the approximate melting range.
- Allow the apparatus to cool.
- For an accurate determination, repeat the process with a fresh sample, heating rapidly to about 15-20°C below the approximate melting point.
- Then, decrease the heating rate to 1-2°C per minute.
- Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).

## Solubility Determination (Shake-Flask Method)

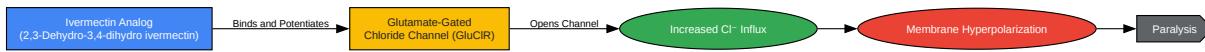
The shake-flask method is a standard procedure for determining the equilibrium solubility of a compound in a specific solvent.

Apparatus:

- Analytical balance
- Vials with screw caps
- Constant temperature shaker bath or rotator
- Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$ )

Procedure:

- Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, buffer, organic solvent).
- Seal the vials to prevent solvent evaporation.
- Place the vials in a constant temperature shaker bath and agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.
- After agitation, allow the samples to stand to let undissolved solids settle.
- Centrifuge the samples to further separate the solid and liquid phases.
- Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.
- Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or a validated HPLC method.

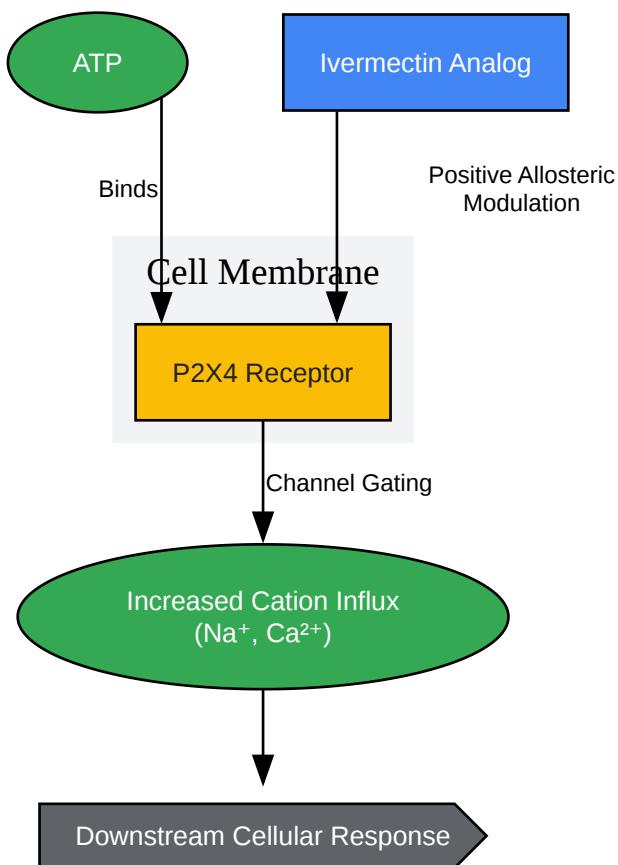

- The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

## Biological Activity and Signaling Pathways

While specific signaling pathways for **2,3-Dehydro-3,4-dihydro ivermectin** have not been elucidated, its action as an ivermectin analog suggests it may interact with similar targets. The primary mechanism of action for ivermectin in invertebrates is the potentiation of glutamate-gated chloride channels (GluClRs), leading to paralysis. In mammals, ivermectin can modulate P2X4 receptors, which are involved in various physiological processes.

## Proposed Mechanism of Action at Glutamate-Gated Chloride Channels (Invertebrates)

Ivermectin binds to and potentiates the activity of GluClRs, which are ligand-gated ion channels found in the nerve and muscle cells of invertebrates. This leads to an increased influx of chloride ions, causing hyperpolarization of the cell membrane and subsequent paralysis of the organism.




[Click to download full resolution via product page](#)

Caption: Proposed signaling pathway of ivermectin analogs at invertebrate GluClRs.

## Modulation of P2X4 Receptors (Mammalian)

Ivermectin acts as a positive allosteric modulator of P2X4 receptors, which are ATP-gated ion channels. This modulation enhances the receptor's response to ATP, leading to increased cation influx and downstream cellular effects.



[Click to download full resolution via product page](#)

Caption: Modulation of mammalian P2X4 receptor signaling by ivermectin analogs.

## Conclusion

This technical guide consolidates the available physicochemical data for **2,3-Dehydro-3,4-dihydro ivermectin** and provides adaptable experimental protocols for its further characterization. While specific experimental values for this derivative are sparse, the data for the parent compound, ivermectin, offers a valuable reference point for researchers. The elucidation of its precise physicochemical properties is crucial for advancing its potential therapeutic applications and will undoubtedly be a focus of future research in the field of drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Ivermectin - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,3-Dehydro-3,4-dihydro Ivermectin (Mixture of Diastereomers)>85% [lgcstandards.com]
- 5. 2,3-Dehydro-3,4-dihydro ivermectin Datasheet DC Chemicals [dcchemicals.com]
- 6. anexib.com [anexib.com]
- 7. (1R,4S,6R,10E,14E,16E,21R)-6'-butan-2-yl-21,24-dihydroxy-12-[(2R,4S,6S)-5-[(2S,4S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one | C48H74O14 | CID 6427057 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Formulation and Ex Vivo Evaluation of Ivermectin Within Different Nano-Drug Delivery Vehicles for Transdermal Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jan.ucc.nau.edu [jan.ucc.nau.edu]
- To cite this document: BenchChem. [Physicochemical Properties of 2,3-Dehydro-3,4-dihydro ivermectin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11938905#physicochemical-properties-of-2-3-dehydro-3-4-dihydro-ivermectin>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)